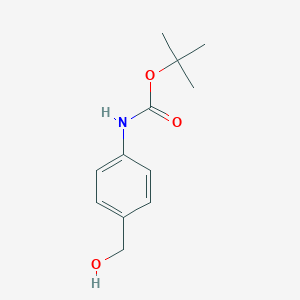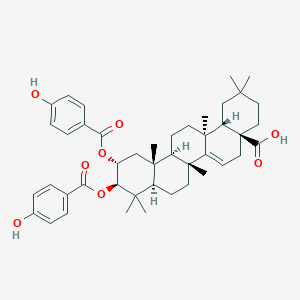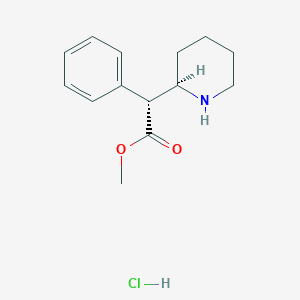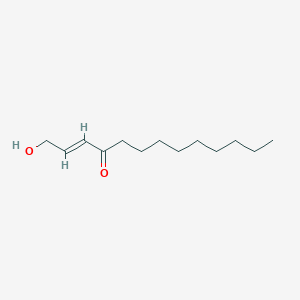
Aquastatin A
説明
Isolation and Inhibitory Activity of Aquastatin A
Aquastatin A is a compound isolated from the marine-derived fungus Cosmospora sp. SF-5060, which has been found to exhibit potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). The isolation process involved various chromatographic methods, and the structure was determined primarily through NMR spectroscopic data. Notably, Aquastatin A demonstrated an IC(50) value of 0.19µM against PTP1B, indicating strong inhibitory potential. Kinetic analyses suggested that Aquastatin A competitively inhibits PTP1B activity. Furthermore, it showed selective inhibition over other protein tyrosine phosphatases, which could be attributed to the dihydroxypentadecyl benzoic acid moiety within its structure .
Antibacterial Properties and Structural Analysis
In addition to its PTP1B inhibitory activity, Aquastatin A has been identified as a potent inhibitor of bacterial enoyl-acyl carrier protein (ACP) reductase, particularly the FabI of Staphylococcus aureus, with an IC(50) of 3.2µM. This compound, isolated from Sporothrix sp. FN611, also inhibited the growth of S. aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations ranging from 16-32µg/ml. Interestingly, degalactosylation of Aquastatin A did not affect its inhibitory or antibacterial activities, suggesting that the sugar moiety is not essential for these functions. The molecular structure of Aquastatin A, elucidated by MS and NMR data, supports its potential as a broad-spectrum antibacterial and anti-MRSA agent .
Inhibition of Mammalian Adenosine Triphosphatases
Aquastatin A has also been reported to inhibit mammalian adenosine triphosphatases, including Na+/K(+)-ATPase and H+/K(+)-ATPase, with IC(50) values of 7.1µM and 6.2µM, respectively. This compound was isolated from the fungus Fusarium aquaeductuum, and its structure was determined through MS and NMR analyses. The inhibition of these ATPases suggests additional biological roles for Aquastatin A, potentially in regulating ion transport and cellular energy metabolism .
Aquasomes as a Delivery System for Aquastatin A
While not directly related to Aquastatin A, research on aquasomes (AQ) provides insight into potential delivery systems for bioactive molecules like Aquastatin A. Aquasomes are nanostructures with a hydroxyapatite core and a carbohydrate layer, capable of delivering proteins, peptides, and hydrophobic drugs. The characterization of these structures includes various analytical techniques such as dynamic light scattering, scanning electron microscopy, and spectroscopy methods. Although Aquastatin A was not specifically studied in this context, the principles of aquasome-based delivery could be applicable to its administration in therapeutic settings .
科学的研究の応用
Protein Tyrosine Phosphatase 1B Inhibition Aquastatin A, isolated from the marine-derived fungus Cosmospora sp., exhibits potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a regulatory molecule in cell signaling. It's competitive inhibition of PTP1B suggests potential applications in modulating cell signaling pathways (Seo, Sohn, Oh, Kim, & Ahn, 2009).
Antibacterial Activity Against Staphylococcus Aureus Research indicates that Aquastatin A, derived from Sporothrix sp., inhibits enoyl-acyl carrier protein reductase of Staphylococcus aureus, including methicillin-resistant strains (MRSA). This points towards its potential as a broad-spectrum antibacterial and anti-MRSA agent (Kwon, Fang, Xu, & Kim, 2009).
HIV-1 Integrase Inhibition Aquastatin A, along with a related compound, exophillic acid, has shown inhibitory activity against the strand transfer reaction of HIV-1 integrase. This suggests its potential use in developing anti-retroviral therapies (Ondeyka, Zink, Dombrowski, Polishook, Felock, Hazuda, & Singh, 2003).
特性
IUPAC Name |
2-hydroxy-4-[2-hydroxy-6-pentadecyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52O12/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18-25(47-36-33(42)32(41)31(40)28(21-37)48-36)20-27(39)30(23)35(45)46-24-17-22(2)29(34(43)44)26(38)19-24/h17-20,28,31-33,36-42H,3-16,21H2,1-2H3,(H,43,44)/t28-,31+,32+,33-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQGKQJWHLLQLF-DIARTVEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934850 | |
| Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aquastatin A | |
CAS RN |
153821-50-2 | |
| Record name | Aquastatin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153821502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[4-(Hexopyranosyloxy)-2-hydroxy-6-pentadecylbenzoyl]oxy}-2-hydroxy-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



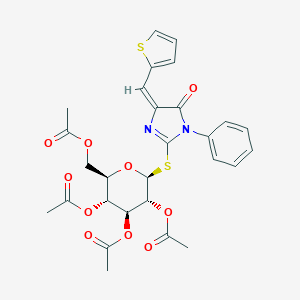
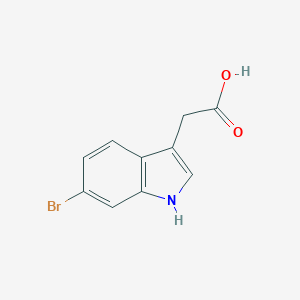
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
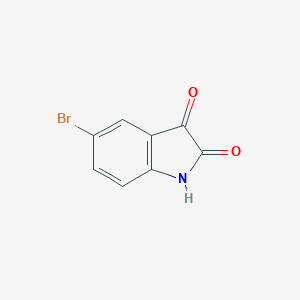
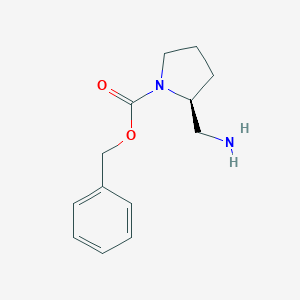
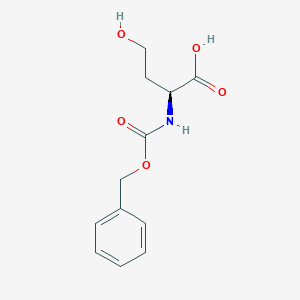
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
